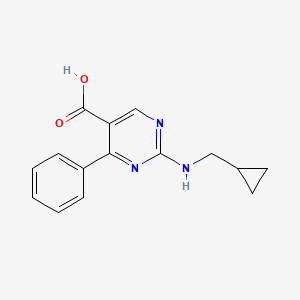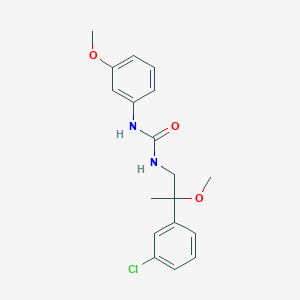![molecular formula C22H28ClN3O2S B2650335 4-butyl-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide CAS No. 958708-62-8](/img/structure/B2650335.png)
4-butyl-N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of pyrazole, a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms and three carbon atoms . Pyrazoles are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . The molecular formula of the compound is C19H18ClN3O4 and its molecular weight is 387.82 g/mol .
Molecular Structure Analysis
The molecular structure of this compound involves a pyrazole core, which is a five-membered ring with two nitrogen atoms. This core is attached to a cyclohexanecarboxamide group and a chlorophenyl group . Unfortunately, a detailed 3D structure or a 2D Mol file was not found in the available resources.Chemical Reactions Analysis
While specific chemical reactions involving this compound were not found in the available resources, pyrazole derivatives are known to be involved in a variety of chemical reactions due to their versatile structure .Scientific Research Applications
Antimicrobial Activities
Compounds with thieno[3,2-d]pyrimidine scaffolds, similar in structural complexity to the compound , have been synthesized and investigated for their antimicrobial activities. These compounds exhibited potent antimicrobial properties against both Gram-negative and Gram-positive bacteria, with some showing significant antifungal activity as well. The efficacy of these compounds highlights the potential of similarly structured chemicals in treating microbial infections (Hafez, El-Gazzar, & Zaki, 2016).
Photosynthetic Electron Transport Inhibition
Pyrazole derivatives, akin to the core structure of the compound , have been synthesized and screened as potential inhibitors of photosynthetic electron transport. These compounds, through their interaction with the photosynthetic apparatus, exhibited inhibitory properties, suggesting a potential application in the development of new herbicides or chemicals that modulate photosynthetic efficiency (Vicentini et al., 2005).
Electropolymerization and Conductive Properties
Research on N-(4'-carboxyphenyl)-2,5-di(2"-thienyl)pyrrole demonstrated its electropolymerizability, resulting in polymer films stable to repetitive cycling. This suggests that compounds with similar structural features could be utilized in the development of conductive polymers or materials with specific electronic properties (Lengkeek, Harrowfield, & Koutsantonis, 2010).
Antibacterial Agents
Derivatives of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones have been explored for their promising antibacterial activities, particularly against Staphylococcus aureus and Bacillus subtilis. Such studies underline the potential of structurally complex compounds, like the one , in serving as lead compounds for developing new antibacterial agents (Palkar et al., 2017).
Anticonvulsant Enaminones
The crystal structures of anticonvulsant enaminones with structural features resembling the compound have been determined, providing insights into their potential therapeutic applications. These compounds, through their specific interactions, could offer new avenues for the development of anticonvulsant medications (Kubicki, Bassyouni, & Codding, 2000).
Future Directions
Pyrazole derivatives have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The significance of designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking potential applications of pyrazoles is rising . This suggests that there is potential for future research and development involving this compound and similar pyrazole derivatives.
properties
IUPAC Name |
4-butyl-N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28ClN3O2S/c1-2-3-5-15-8-10-16(11-9-15)22(27)24-21-19-13-29(28)14-20(19)25-26(21)18-7-4-6-17(23)12-18/h4,6-7,12,15-16H,2-3,5,8-11,13-14H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJFUMOKBKNJOIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C(=O)NC2=C3CS(=O)CC3=NN2C4=CC(=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-(N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)butyramide](/img/structure/B2650254.png)

![N-benzyl-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2650257.png)
![3-amino-5-(5-methylfuran-2-yl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2650258.png)
![2-(1-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2650259.png)

![N~1~-(2,3-dimethylphenyl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)-2-oxo-1(2H)-quinolinyl]acetamide](/img/structure/B2650261.png)
![N-[4-[[(2-Chloroacetyl)amino]methyl]oxan-4-yl]-2-(2,4,6-trimethylphenoxy)acetamide](/img/structure/B2650264.png)
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(phenylthio)butanamide](/img/structure/B2650265.png)
![8-fluoro-2-(3-(phenylthio)propanoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2650271.png)
![Methyl 2-methyl-6-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6-tetrahydropyridine-3-carboxylate](/img/structure/B2650273.png)

